1-[3-(4-nitrophenoxy)benzoyl]azepane
Description
1-[3-(4-Nitrophenoxy)benzoyl]azepane is a synthetic organic compound featuring a benzoyl group substituted at the meta position with a 4-nitrophenoxy moiety, linked to an azepane (7-membered azacycloheptane) ring. This structural motif is common in pharmaceuticals and agrochemicals, where electronic and steric properties influence bioactivity .
Properties
IUPAC Name |
azepan-1-yl-[3-(4-nitrophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-12-3-1-2-4-13-20)15-6-5-7-18(14-15)25-17-10-8-16(9-11-17)21(23)24/h5-11,14H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHBRBUQHGRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[3-(4-nitrophenoxy)benzoyl]azepane with key analogs identified in the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane ()
- Molecular Formula : C₁₃H₁₅ClN₂O₃
- Molecular Weight : 282.72 g/mol
- Key Substituents : Chloro and nitro groups at the 4- and 3-positions of the benzoyl ring.
- Comparison: The chloro substituent introduces moderate electron-withdrawing effects, while the nitro group (meta to the carbonyl) enhances electrophilicity. Compared to the target compound’s 4-nitrophenoxy group, this analog lacks an ether linkage, reducing steric bulk but maintaining strong electronic effects. The absence of oxygen may decrease solubility in polar solvents .
1-{4-Bromo-3-nitrobenzoyl}azepane ()
- Molecular Formula : C₁₃H₁₅BrN₂O₃
- Molecular Weight : 327.17 g/mol
- Key Substituents : Bromo and nitro groups at the 4- and 3-positions.
- Comparison: Bromine’s larger atomic radius and weaker electronegativity compared to nitro or chloro groups may reduce electronic effects but increase steric hindrance. The bromo substituent could enhance reactivity in nucleophilic aromatic substitution (NAS) reactions, unlike the target compound’s nitrophenoxy group, which is less labile due to the ether bond .
1-[4-(Trifluoromethyl)benzoyl]azepane ()
- Molecular Formula: C₁₄H₁₆F₃NO
- Molecular Weight : 313.52 g/mol (estimated)
- Key Substituents : Trifluoromethyl group at the para position.
- Comparison: The CF₃ group is a strong electron-withdrawing substituent via inductive effects, increasing the benzoyl carbonyl’s electrophilicity. Unlike the target compound’s nitrophenoxy group, CF₃ lacks resonance effects, which may alter binding interactions in biological systems. The compound’s higher lipophilicity (due to CF₃) could enhance membrane permeability .
1-(4-Phenylbutanoyl)azepane ()
- Molecular Formula: C₁₆H₂₃NO
- Molecular Weight : 245.36 g/mol
- Key Substituents: Aliphatic 4-phenylbutanoyl chain.
- The absence of aromatic substituents on the benzoyl ring diminishes electronic effects, making this compound less reactive in polar interactions compared to the nitrophenoxy analog .
1-[3-(2-Phenoxyethoxy)benzoyl]azepane ()
- Molecular Formula: C₂₁H₂₅NO₃
- Molecular Weight : 339.43 g/mol
- Key Substituents: 2-Phenoxyethoxy group at the meta position.
- Comparison: The phenoxyethoxy chain introduces ether and alkoxy groups, increasing solubility in polar aprotic solvents. Steric bulk from the ethoxy linkage may hinder interactions with planar binding sites, unlike the compact nitrophenoxy group in the target compound .
Research Implications
- Electronic Effects: Nitro and trifluoromethyl groups enhance electrophilicity, favoring interactions with nucleophilic targets (e.g., enzyme active sites). The target compound’s nitrophenoxy group combines resonance stabilization with moderate steric bulk .
- Solubility and Bioavailability: Aliphatic chains (e.g., 4-phenylbutanoyl) improve lipophilicity but may reduce target engagement. Ether-linked substituents (e.g., phenoxyethoxy) balance solubility and steric effects .
- Reactivity : Bromo and nitro substituents facilitate NAS, whereas chloro and CF₃ groups are less reactive but offer stability in physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
